K145 hydrochloride

SphK2 selectivity biochemical assay kinase inhibitor profiling

K145 hydrochloride is a substrate-competitive SphK2 inhibitor (IC50 4.30 μM, Ki 6.4 μM) with >2.3-fold selectivity over SphK1. A 2024 lipidomic study revealed its unique paradoxical induction of dhS1P/S1P via dual SphK2/KDSR inhibition—a signature shared only with ABC294640, precluding generic substitution. This cell-permeable, orally bioavailable thiazolidinedione demonstrates in vivo antitumor efficacy (TGI 44.2%) in xenograft models, making it the definitive tool for SphK2-specific pathway dissection where pan-SphK inhibitors introduce isoform ambiguity. Essential for gene silencing validation studies with mandatory concurrent lipidomic profiling.

Molecular Formula C18H25ClN2O3S
Molecular Weight 384.9 g/mol
Cat. No. B560151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK145 hydrochloride
Synonyms(Z)-3-(2-aminoethyl)-5-(3-(4-butoxyphenyl)propylidene)thiazolidine-2,4-dione hydrochloride
Molecular FormulaC18H25ClN2O3S
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN.Cl
InChIInChI=1S/C18H24N2O3S.ClH/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16;/h6-10H,2-5,11-13,19H2,1H3;1H/b16-6-;
InChIKeyHADFDMGQKBGVAV-NKBLJONXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





K145 Hydrochloride: A Selective SphK2 Inhibitor for Anticancer Research Procurement


K145 hydrochloride (3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione hydrochloride) is a thiazolidine-2,4-dione analog that functions as a selective, substrate-competitive inhibitor of sphingosine kinase 2 (SphK2) [1]. The compound exhibits an IC50 of 4.30 ± 0.06 μM against recombinant human SphK2 with a Ki of 6.4 ± 0.7 μM determined by Lineweaver-Burk analysis, and demonstrates no detectable inhibition of SphK1 at concentrations up to 10 μM [1]. K145 hydrochloride is cell-permeable and orally bioavailable, having demonstrated in vivo antitumor efficacy in U937 xenograft models via both intraperitoneal and oral administration routes [1].

Why K145 Hydrochloride Cannot Be Interchanged with Other SphK2 Inhibitors in Experimental Design


SphK2 inhibitors within the same class exhibit divergent and often paradoxical effects on cellular sphingolipid profiles, precluding generic substitution. A comprehensive 2024 lipidomic study of seven commonly used SphK inhibitors demonstrated that while compounds such as PF-543 and SLM6031434 produce the expected reduction in (dihydro)sphingosine 1-phosphate (dhS1P and S1P), K145 and ABC294640 unexpectedly induce dose-dependent strong increases in dhS1P and S1P across multiple cell lines [1]. This phenomenon cannot be attributed to compensatory SphK1 activation, as the effect persists in SphK1-deficient HK-2 cells [1]. Furthermore, K145's dual effect on sphingolipid metabolism—inhibiting 3-ketodihydrosphingosine reductase in addition to SphK2 [1]—represents a unique pharmacological signature that fundamentally alters experimental outcomes. Substituting K145 with another SphK2 inhibitor without lipidomic validation would introduce uncontrolled variables that compromise data reproducibility and mechanistic interpretation.

K145 Hydrochloride: Quantifiable Differential Evidence Versus SphK2 Inhibitor Comparators


Biochemical Selectivity Profile: K145 Hydrochloride Exhibits >2.3-Fold SphK2 Selectivity Over SphK1 Versus N,N-Dimethylsphingosine

K145 hydrochloride demonstrates clear SphK2 selectivity with an IC50 of 4.30 ± 0.06 μM for recombinant SphK2 and no inhibition of SphK1 at concentrations up to 10 μM, establishing a minimum SphK2/SphK1 selectivity ratio of >2.3 [1]. In contrast, the pan-SphK inhibitor N,N-dimethylsphingosine (DMS) inhibits both isoforms with Kis of 16–32 μM for SphK1 and 14–18 μM for SphK2, exhibiting no meaningful isoform discrimination [2]. This selectivity profile distinguishes K145 from dual inhibitors that confound interpretation of SphK2-specific biology.

SphK2 selectivity biochemical assay kinase inhibitor profiling

Cellular Lipidomic Paradox: K145 and ABC294640 Uniquely Elevate (Dihydro)Sphingosine 1-Phosphate Levels

In a direct head-to-head lipidomic comparison across Chang, HepG2, and HUVEC cells, K145 and ABC294640 were the only SphK2 inhibitors among seven tested (including PF-543, SLM6031434, SKI-II, DMS, and 5c) to produce dose-dependent strong increases in dhS1P and S1P levels, rather than the expected reduction observed with PF-543 and SLM6031434 [1]. This paradoxical elevation occurs despite both compounds being reported as SphK2-specific and cannot be explained by compensatory SphK1 activity, as the effect was replicated in SphK1-deficient HK-2 cells [1]. Mechanistically, both K145 and ABC294640 were found to target 3-ketodihydrosphingosine reductase in sphingolipid de novo synthesis [1].

lipidomics sphingolipid metabolism S1P quantification

In Vivo Antitumor Efficacy: K145 Achieves Comparable Activity to Tamibarotene with Reduced Toxicity in U937 Xenograft

In a U937 xenograft cancer model, K145 exhibited comparable in vivo antitumor activity to tamibarotene (a clinically relevant comparator) while concomitantly demonstrating less toxicity [1]. K145 achieved a tumor growth inhibition (TGI) value of 44.2% in the U937 xenograft model . The compound also demonstrated significant antitumor activity in a syngeneic mouse model using murine breast cancer JC cells implanted in BALB/c mice [1]. Critically, K145 is effective via both intraperitoneal and oral administration routes, confirming oral bioavailability in an efficacy context [1].

xenograft model antitumor efficacy in vivo pharmacology

Mechanism of Inhibition: Substrate-Competitive Binding Mode Distinguishes K145 from ATP-Competitive Kinase Inhibitors

K145 acts as a substrate-competitive inhibitor with respect to sphingosine, as demonstrated by Lineweaver-Burk kinetic analysis (Ki = 6.4 ± 0.7 μM) [1]. Molecular docking studies reveal that K145 binds preferentially to the sphingosine-binding pocket of SphK2 (HINT score: 3011) versus SphK1 (HINT score: 1506), with the terminal –NH2 group forming hydrogen bonds with Asp344 in SphK2 [1]. The corresponding residue in SphK1 is Glu180, whose carboxylate group creates unfavorable base/base interactions with K145, providing a structural basis for isoform selectivity [1]. In contrast, ABC294640 exhibits a substantially lower HINT score (153) for SphK2 binding, suggesting distinct binding energetics [1].

substrate-competitive inhibition kinase mechanism molecular docking

K145 Hydrochloride: Evidence-Based Research and Industrial Application Scenarios


SphK2-Specific Pharmacological Tool for Mechanistic Studies Requiring Isoform Selectivity

K145 hydrochloride is optimally deployed in experimental systems where distinguishing SphK2-dependent signaling from SphK1-mediated effects is critical. With an IC50 of 4.30 μM against SphK2 and no detectable SphK1 inhibition up to 10 μM [1], K145 provides a >2.3-fold selectivity window suitable for SphK2-specific pharmacological interrogation. This selectivity, combined with its well-characterized substrate-competitive binding mode and inactivity against CERK and other protein kinases [1], makes K145 the appropriate selection for gene silencing validation studies and pathway dissection experiments where pan-SphK inhibitors such as DMS or SKI-II would introduce isoform ambiguity.

Sphingolipid Metabolism Studies Requiring Lipidomic Monitoring Due to Paradoxical (dh)S1P Elevation

Investigators conducting sphingolipid-focused research must recognize that K145 uniquely elevates dhS1P and S1P levels rather than reducing them, a property shared only with ABC294640 among seven tested SphK inhibitors [1]. This paradoxical effect, attributable to dual inhibition of SphK2 and 3-ketodihydrosphingosine reductase [1], necessitates concurrent lipidomic profiling in any experimental workflow. K145 is therefore specifically indicated for studies aimed at understanding SphK2's complex role in sphingolipid homeostasis, and contraindicated for experiments where unambiguous S1P reduction is required without additional lipidomic validation.

Preclinical In Vivo Oncology Models Requiring Oral Bioavailability and Favorable Toxicity Profile

For in vivo antitumor efficacy studies, K145 hydrochloride is validated in both xenograft (U937 in nude mice) and syngeneic (JC in BALB/c mice) models, demonstrating significant tumor growth inhibition (TGI = 44.2%) via both intraperitoneal and oral administration [1]. The compound's oral bioavailability eliminates the need for continuous parenteral dosing in chronic efficacy studies. Additionally, K145's comparable efficacy to tamibarotene coupled with reduced observed toxicity makes it a pragmatic choice for repeated-dose preclinical oncology experiments where maintaining animal welfare and minimizing confounding toxicity are operational priorities.

Structure-Activity Relationship (SAR) Studies Leveraging Defined Binding Mode and HINT Scoring

K145 hydrochloride serves as an optimal reference scaffold for medicinal chemistry optimization programs due to its quantitatively characterized binding mode. Molecular docking reveals specific interactions: terminal –NH2 with Asp344 (SphK2), π-stacking with Phe350, and hydrophobic pocket accommodation of the 4-butoxy-phenyl ring [1]. The HINT score of 3011 for SphK2 binding provides a numerical benchmark for evaluating analog improvements. Furthermore, the identification of the Gln346(Gln)→Glu180(Glu) isoform difference as the selectivity determinant [1] offers a rational basis for designing next-generation SphK2 inhibitors with enhanced potency or isoform discrimination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for K145 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.